(3,4-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
This compound has a linear formula of C18H20N4O2S
and a molecular weight of 356.45
. It is also known by its CAS Number 578734-96-0
.
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its linear formula. It contains multiple functional groups, including a phenyl group, a thio group, and an imidazole ring .Scientific Research Applications
Antitumor Activity
- A derivative, 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, exhibits selective cytotoxicity against a tumorigenic cell line, indicating potential as an anticancer agent (Hayakawa et al., 2004).
Antioxidant Properties
- Phenol derivatives synthesized from a related compound show powerful antioxidant profiles, surpassing some standard antioxidants in effectiveness (Artunç et al., 2020).
Carbonic Anhydrase Inhibitory Properties
- Novel bromophenols derived from a similar compound demonstrated effective inhibition of human cytosolic carbonic anhydrase II, a potential treatment avenue for glaucoma, epilepsy, and other disorders (Balaydın et al., 2012).
Antibacterial and Anticancer Agents
- Derivatives like (2-(2,5-dimethoxyphenyl)-1Hbenzo[d]imidazol-1-yl)(aryl)methanone have been investigated for their potential as cannabinoid CB1 receptor antagonists and for applications in treating obesity (Espinosa-Bustos et al., 2013).
Material Science
- Studies on poly(amide-ether)s incorporating imidazole pendants for their physical and optical properties have been conducted, illustrating the compound's potential in material science applications (Ghaemy et al., 2013).
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-6-4-5-7-16(14)13-26-20-21-10-11-22(20)19(23)15-8-9-17(24-2)18(12-15)25-3/h4-9,12H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHNLIQXNFDCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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